2-Phenylethyl pivalate
CAS No.: 67662-96-8
Cat. No.: VC1646194
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67662-96-8 |
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Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 2-phenylethyl 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C13H18O2/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Standard InChI Key | DPVYDTACPLLHCF-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)OCCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)C(=O)OCCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Basic Information
2-Phenylethyl pivalate is an organic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is registered under the CAS Registry Number 67662-96-8 and EINECS Number 266-841-2 . In chemical nomenclature, it is also identified by its IUPAC name: 2-phenylethyl 2,2-dimethylpropanoate . The compound consists of a phenylethyl group attached to a pivalate moiety, creating an ester linkage.
Chemical Identifiers
Table 1. Chemical Identifiers of 2-Phenylethyl Pivalate
Identifier Type | Value |
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CAS Number | 67662-96-8 |
IUPAC Name | 2-phenylethyl 2,2-dimethylpropanoate |
Molecular Formula | C₁₃H₁₈O₂ |
Molecular Weight | 206.28 g/mol |
InChI | InChI=1S/C13H18O2/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key | DPVYDTACPLLHCF-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)OCCC1=CC=CC=C1 |
DSSTOX Substance ID | DTXSID8070542 |
The compound can be structurally defined as a pivalate ester of 2-phenylethanol, with the ester bond connecting the alcoholic oxygen of 2-phenylethanol to the carbonyl carbon of pivalic acid (2,2-dimethylpropanoic acid) .
Physico-chemical Properties
2-Phenylethyl pivalate exists as a liquid at room temperature with distinct physical characteristics that influence its handling, storage, and application potential.
Physical Properties
Table 2. Physical and Chemical Properties of 2-Phenylethyl Pivalate
Property | Value |
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Physical State | Liquid |
Color | Colorless to pale yellow |
Odor | Floral, rosy, spicy |
Flash Point | > 100°C |
Refractive Index ND20 | 1.478 - 1.485 |
Specific Gravity (D20/20) | 0.966 - 0.976 |
Purity (commercial grade) | > 95% |
Molecular Weight | 206 g/mol |
These physical properties are particularly important for quality control in fragrance formulation and industrial applications . The colorless to pale yellow appearance makes it suitable for inclusion in transparent or lightly colored formulations, while its high flash point (>100°C) indicates favorable safety characteristics for handling and transportation.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 2-phenylethyl pivalate typically involves an esterification reaction between 2-phenylethanol and pivalic acid. This reaction generally requires an acid catalyst to proceed efficiently:
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The primary reaction utilizes 2-phenylethanol and pivalic acid (2,2-dimethylpropanoic acid) as starting materials
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Acid catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate the reaction
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The reaction is typically conducted under reflux conditions to remove water formed during esterification, driving the reaction equilibrium toward product formation
The general reaction can be represented as:
2-Phenylethanol + Pivalic Acid ⟶ 2-Phenylethyl pivalate + Water
Industrial Production
For industrial-scale production, more efficient methods are employed:
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Continuous flow processes enhance efficiency and yield
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Solid acid catalysts in packed bed reactors streamline production and minimize waste
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Alternative approaches may include the reaction of 2-phenylethanol with pivaloyl chloride in the presence of a base to scavenge the HCl produced
The industrial methods focus on optimizing yield while minimizing byproducts and waste streams, contributing to more sustainable manufacturing processes.
Chemical Reactivity
As an ester, 2-phenylethyl pivalate exhibits characteristic reactivity patterns that define its chemical behavior and stability in various environments.
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions:
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Acid-catalyzed hydrolysis: In the presence of aqueous acids and heat, the ester bond cleaves to regenerate 2-phenylethanol and pivalic acid
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Base-catalyzed hydrolysis: Treatment with aqueous bases leads to saponification, yielding 2-phenylethanol and the pivalate salt
Reduction Reactions
Reduction of the ester can be accomplished using strong reducing agents:
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Lithium aluminum hydride (LiAlH₄) effectively reduces the ester to produce 2-phenylethanol
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Other reducing agents like sodium borohydride are less effective due to the lower reactivity of esters toward mild reducing agents
Substitution Reactions
The ester functionality in 2-phenylethyl pivalate can participate in nucleophilic substitution:
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Nucleophiles such as amines or alcohols can attack the carbonyl carbon
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Depending on the nucleophile employed, various derivatives can be produced through transesterification or amidation reactions
Applications
The unique properties of 2-phenylethyl pivalate make it suitable for various commercial and research applications.
Fragrance Industry
The compound's primary commercial value lies in its aromatic profile:
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It contributes a floral, rosy, and slightly spicy note to perfume compositions
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Its stability and pleasant odor make it valuable for perfumes, soaps, and other personal care products
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The compound serves as a fixative in fragrance formulations, helping to stabilize more volatile components
Research Applications
In scientific research, 2-phenylethyl pivalate serves several functions:
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Model compound: It is used as a standard in studies of esterification and hydrolysis reactions
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Olfactory research: Its well-defined aroma profile makes it useful in studies of olfactory perception and fragrance development
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Comparative studies: The compound serves as a reference in studies comparing the properties and behaviors of various esters
Additionally, it functions as a read-across analog in toxicological evaluations, providing data that can be extrapolated to assess the safety of structurally similar compounds .
Comparison with Similar Compounds
Understanding 2-phenylethyl pivalate in relation to similar compounds provides context for its chemical behavior and applications.
Structural Analogs
Several compounds share structural similarities with 2-phenylethyl pivalate:
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2-Phenylethanol: The parent alcohol from which 2-phenylethyl pivalate is derived, known for its rose-like aroma
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Phenylethyl acetate: Another ester of 2-phenylethanol with a more fruity aroma profile
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Benzyl acetate: An ester derived from benzyl alcohol, characterized by a jasmine-like scent
Distinctive Features
What distinguishes 2-phenylethyl pivalate from these related compounds:
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The pivalate (2,2-dimethylpropanoate) group provides increased steric hindrance around the ester linkage, enhancing stability against hydrolysis
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This structural feature contributes to its distinctive aroma profile and increased persistence in fragrance applications
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The bulky pivalate group affects the compound's volatility and substantivity compared to smaller esters like acetates
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